molecular formula C16H16ClF3N4O B2789729 2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2380056-33-5

2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2789729
CAS No.: 2380056-33-5
M. Wt: 372.78
InChI Key: RDJUQEVYOBEKAA-UHFFFAOYSA-N
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Description

2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the piperidinyl-pyridine intermediate. This intermediate is then reacted with 5-methylpyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or alkyl groups .

Scientific Research Applications

2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl and chlorine substituents enhance its stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O/c1-10-7-22-15(23-8-10)25-12-2-4-24(5-3-12)14-13(17)6-11(9-21-14)16(18,19)20/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUQEVYOBEKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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